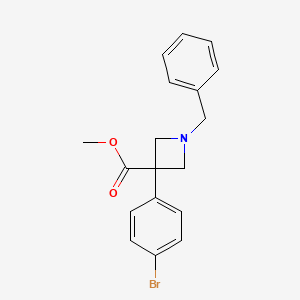

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate

Description

Molecular Geometry and Conformational Analysis

This compound is defined by the presence of an azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom. The molecular formula for this compound is C₁₈H₁₈BrNO₂, with a molecular weight of 360.2 grams per mole. The azetidine ring is substituted at the first position with a benzyl group, at the third position with a 4-bromophenyl group, and at the same third position with a carboxylate ester moiety (specifically, a methyl ester).

The geometry of the azetidine ring is characterized by significant ring strain due to its four-membered structure, which enforces bond angles that deviate substantially from the ideal tetrahedral angle of 109.5 degrees. Typically, the internal bond angles in azetidine rings are compressed to approximately 88–92 degrees, resulting in a puckered or non-planar conformation. This puckering relieves some of the torsional strain and allows for a more favorable spatial arrangement of the substituents.

The substitution pattern in this compound further influences its geometry. The benzyl group at the first position is attached via a methylene bridge, which allows for rotational freedom and can adopt various staggered or eclipsed conformations relative to the azetidine ring. The 4-bromophenyl group at the third position introduces a bulky and electron-withdrawing substituent, which can exert both steric and electronic effects on the overall conformation. The methyl ester group, also at the third position, is planar due to sp² hybridization of the carbonyl carbon, and its orientation is typically governed by minimizing steric interactions with the adjacent phenyl ring.

Conformational analysis, often performed using computational methods such as density functional theory or molecular mechanics, reveals that the most stable conformer of this compound positions the bulky 4-bromophenyl group and the methyl ester in a trans relationship relative to the azetidine ring nitrogen. This arrangement minimizes steric clashes and allows for favorable π-π stacking interactions between the benzyl and 4-bromophenyl rings if the geometry permits. The presence of the bromine atom at the para position of the phenyl ring increases the polarizability of the molecule and can influence the electronic distribution across the ring system.

A summary of key geometric parameters for this compound is presented in the following table, which is based on computational and crystallographic data from structurally analogous azetidine derivatives:

| Parameter | Value (approximate) | Description |

|---|---|---|

| Azetidine ring bond angle (N–C–C) | 89–91° | Compressed due to ring strain |

| Azetidine ring puckering | Non-planar | Relieves torsional and angle strain |

| Benzyl–N bond length | 1.47–1.50 Å | Typical for N–C(sp³) bonds |

| C(3)–C(aryl) bond length | 1.50–1.52 Å | Slightly elongated due to substituent effect |

| Carboxylate C=O bond length | 1.20–1.22 Å | Consistent with ester functionality |

| C–Br bond length (para-phenyl) | 1.89–1.92 Å | Typical for aromatic bromides |

The molecular geometry is thus a delicate balance between ring strain, steric effects from the substituents, and electronic interactions, all of which contribute to the conformational preferences observed in both solution and solid-state environments.

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive insight into the three-dimensional arrangement of atoms within this compound. Although specific crystallographic data for this exact compound are limited in the public domain, studies on closely related azetidine derivatives and the general principles governing their crystal structures allow for a detailed extrapolation of expected features.

The azetidine ring, as observed in crystallographic studies of similar compounds, consistently adopts a puckered conformation in the solid state. This non-planarity is a direct consequence of the significant angle strain inherent to four-membered rings. The nitrogen atom typically resides slightly out of the plane defined by the three carbon atoms, which serves to further alleviate strain and reduce unfavorable eclipsing interactions.

In the crystal lattice, the orientation of the benzyl and 4-bromophenyl substituents is influenced by both intramolecular and intermolecular interactions. The benzyl group, due to its flexibility, can rotate to accommodate optimal packing within the crystal, while the 4-bromophenyl group, being more rigid, tends to maintain a fixed orientation relative to the azetidine ring. The presence of the bromine atom enhances the potential for halogen bonding interactions with neighboring molecules, which can play a significant role in determining the crystal packing motif.

The methyl ester functionality, being planar, often aligns in such a way as to minimize steric hindrance with the adjacent phenyl ring. Hydrogen bonding is less prevalent in this compound due to the absence of strongly donating or accepting groups, but weak C–H···O interactions involving the ester carbonyl oxygen may be observed.

A typical X-ray crystallographic data set for a related azetidine derivative is summarized in the following table:

| Crystallographic Parameter | Value (typical) | Description |

|---|---|---|

| Crystal system | Monoclinic/Triclinic | Common for azetidine derivatives |

| Unit cell dimensions (a, b, c) | 8–12 Å | Varies with substituent size |

| Unit cell angles (α, β, γ) | 90–110° | Reflects non-cubic symmetry |

| Z (number of molecules/unit cell) | 2–4 | Depends on packing efficiency |

| Density | 1.3–1.5 g/cm³ | Consistent with organic crystals |

| R-factor (refinement quality) | <0.05 | Indicates high-quality structural data |

The solid-state structure reveals that the azetidine ring maintains its integrity, with bond lengths and angles closely matching those predicted by computational studies. The substituent groups are arranged to maximize intermolecular contacts and minimize unfavorable steric interactions. Notably, the bromine atom can participate in halogen bonding, which may influence the crystal packing and stability.

The three-dimensional conformer, as visualized through crystallographic software or interactive models, shows the spatial relationship between the benzyl, 4-bromophenyl, and methyl ester groups. These features are essential for understanding the compound’s reactivity and potential interactions in both chemical and biological contexts.

Comparative Analysis with Related Azetidine Derivatives

The structural properties of this compound can be further elucidated by comparison with other azetidine derivatives, particularly those bearing different substituents at the first and third positions. Such comparative analysis highlights the influence of substituent size, electronic character, and position on the overall molecular geometry and conformational preferences.

Azetidine derivatives with electron-donating substituents, such as methoxy or alkyl groups, at the para position of the phenyl ring tend to exhibit less pronounced electron-withdrawing effects compared to bromine. This difference manifests in subtle changes in bond lengths and angles within the azetidine ring and the attached aromatic system. For instance, the presence of a bromine atom increases the electron deficiency of the phenyl ring, which can enhance π-π stacking interactions and alter the chemical reactivity of the compound.

Comparative crystallographic studies have demonstrated that azetidine derivatives with bulkier substituents at the nitrogen or carbon positions display increased ring puckering and greater deviation from planarity. This is attributed to the need to accommodate larger groups within the constrained geometry of the four-membered ring. Furthermore, the introduction of electron-withdrawing groups, such as nitro or halogen atoms, at the para position of the phenyl ring can lead to increased rigidity and reduced rotational freedom about the aryl–azetidine bond.

The following table provides a comparative summary of key structural parameters for this compound and selected related azetidine derivatives:

| Compound | Substituent (para-phenyl) | N–C–C (ring angle) | C–Br/Cl/O bond length | Ring puckering | Notable feature |

|---|---|---|---|---|---|

| This compound | Br | 89–91° | 1.89–1.92 Å | Moderate | High polarizability, halogen bonding |

| Methyl 1-benzyl-3-(4-chlorophenyl)azetidine-3-carboxylate | Cl | 89–91° | 1.74–1.77 Å | Moderate | Less polarizable, weaker halogen bond |

| Methyl 1-benzyl-3-(4-nitrophenyl)azetidine-3-carboxylate | NO₂ | 89–91° | 1.47–1.49 Å (N–O) | Moderate | Strong electron-withdrawing effect |

| Methyl 1-benzyl-3-(4-methoxyphenyl)azetidine-3-carboxylate | OCH₃ | 89–91° | 1.36–1.38 Å (C–O) | Slight | Electron-donating, increased flexibility |

This comparative analysis underscores the critical role of substituent identity in dictating both the local and global structural features of azetidine derivatives. This compound, with its bromine substituent, occupies a unique position among these compounds, balancing steric bulk with significant electronic effects.

Stereoelectronic Effects of Substituent Groups

The stereoelectronic properties of this compound are profoundly influenced by the nature and position of its substituent groups. The azetidine ring itself is a strained system, and the introduction of substituents at key positions can modulate both the electronic distribution and the conformational landscape of the molecule.

The benzyl group at the first position acts primarily as a bulky, hydrophobic substituent, but it also contributes to the overall electronic environment through conjugation with the nitrogen atom. This conjugative effect can stabilize certain conformers and influence the basicity of the azetidine nitrogen.

The 4-bromophenyl group at the third position introduces a strong electron-withdrawing effect due to the presence of the bromine atom. This effect is transmitted through the aromatic ring and can decrease the electron density at the adjacent azetidine carbon. The result is a polarization of electron density within the ring, which can have significant consequences for the molecule’s reactivity and interaction with other species. Additionally, the bromine atom’s large size and polarizability enhance the potential for specific non-covalent interactions, such as halogen bonding, which can play a role in molecular recognition and crystal packing.

The methyl ester group, also at the third position, is a classic electron-withdrawing group due to the inductive effect of the carbonyl oxygen and the resonance stabilization of the ester functionality. This group further decreases the electron density at the adjacent carbon, reinforcing the effects of the 4-bromophenyl substituent. The combined influence of these groups can lead to significant stabilization of certain conformers, particularly those that allow for optimal orbital overlap and minimal steric repulsion.

Stereoelectronic effects are also evident in the compound’s spectroscopic properties. For example, nuclear magnetic resonance studies of related azetidine derivatives reveal characteristic chemical shifts for the protons and carbons adjacent to the nitrogen and carbonyl groups, reflecting the influence of the substituent groups on the local electronic environment. Infrared spectroscopy shows shifts in the carbonyl stretching frequency, which can be correlated with the electron-withdrawing strength of the substituents.

The following table summarizes the key stereoelectronic effects observed in this compound:

| Substituent Group | Electronic Effect | Structural Consequence | Spectroscopic Manifestation |

|---|---|---|---|

| Benzyl (N-1) | Weakly donating | Stabilizes certain conformers | Upfield shift in NMR |

| 4-Bromophenyl (C-3) | Strongly withdrawing | Increases ring polarization | Downfield aromatic proton shift |

| Methyl ester (C-3) | Strongly withdrawing | Further decreases electron density | Higher carbonyl stretching frequency |

| Combined effect | Additive withdrawal | Favors specific conformers, increases rigidity | Distinct NMR and IR signatures |

Properties

Molecular Formula |

C18H18BrNO2 |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate |

InChI |

InChI=1S/C18H18BrNO2/c1-22-17(21)18(15-7-9-16(19)10-8-15)12-20(13-18)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |

InChI Key |

ABJKGGCKZOXLHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CN(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired azetidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that azetidine derivatives, including methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate, exhibit significant anticancer properties. The mechanism underlying this activity often involves the inhibition of tubulin polymerization, similar to other known anticancer agents such as combretastatins. These compounds bind to the colchicine site of tubulin, effectively disrupting mitosis and leading to cancer cell death .

Case Study: Combretastatin Analogues

- Study Findings : Combretastatin A-4 and its analogues have shown promise in clinical trials due to their ability to inhibit tubulin polymerization with reduced toxicity compared to traditional chemotherapeutics .

- Application : this compound could potentially serve as a lead compound for developing new anticancer agents with improved efficacy and safety profiles.

Insecticidal and Acaricidal Properties

2.1 Agricultural Applications

The compound has been investigated for its insecticidal and acaricidal properties, making it relevant for agricultural use. Isoxazoline derivatives, including those related to azetidine structures, have demonstrated effectiveness against ectoparasites such as fleas, lice, and ticks .

Case Study: Isoxazoline Derivatives

- Study Findings : Research has shown that isoxazoline derivatives possess potent activity against various pests while maintaining a favorable safety profile for non-target organisms .

- Application : this compound could be developed into a new class of insecticides that are effective and environmentally friendly.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving azetidine derivatives. The compound can be synthesized via nucleophilic substitution reactions or through the formation of β-lactams under specific conditions, which allows for the introduction of diverse functional groups that enhance its biological activity .

| Synthesis Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction of azetidine with benzyl bromide | Moderate |

| β-Lactam Formation | Synthesis under basic conditions using β-lactams | High |

Conclusion and Future Directions

This compound shows considerable promise in both medicinal chemistry and agricultural applications. Its potential as an anticancer agent and an effective insecticide positions it as a valuable compound for further research. Future studies should focus on optimizing its synthesis, exploring its biological activities in vivo, and assessing its environmental impact as an agricultural chemical.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison with Azetidine Derivatives

Azetidine derivatives vary widely based on substituents and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations :

- Ring Strain vs.

- Electronic Effects : The 4-bromophenyl group offers a balance of steric bulk and electron withdrawal, contrasting with the trifluoromethyl group in ’s compound, which prioritizes lipophilicity and oxidative stability .

- Stereochemical Complexity : Derivatives like the fluorinated azetidine in exhibit defined stereochemistry (3R,4R), which can significantly influence biological target engagement .

Comparison with Piperidine-Based Analogues

Piperidine derivatives (six-membered rings) are common in pharmaceuticals but differ critically in conformation and strain:

Table 2: Azetidine vs. Piperidine Analogues (from )

| Compound (CAS Number) | Ring Size | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 6-membered | Oxo group at C3, ester at C4 | 0.87 | Reduced ring strain; flexible conformation |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate... | 6-membered | Oxo at C4, hydrochloride salt | 0.97 | Enhanced solubility due to salt formation |

Key Observations :

- Conformational Flexibility : Piperidines adopt chair or boat conformations, enabling diverse binding modes compared to the rigid, planar azetidine .

- Synthetic Accessibility : Piperidine derivatives like those in are often easier to synthesize due to lower ring strain, though the target azetidine may offer unique pharmacokinetic advantages .

- Bioactivity : The oxo group in piperidine analogues (e.g., C3 or C4 ketones) could enhance hydrogen-bonding interactions, whereas the azetidine’s ester group may prioritize hydrolytic stability .

Biological Activity

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including an azetidine ring and a bromophenyl substituent. This article explores its biological activity, synthesis, and potential applications based on existing research.

- Molecular Formula : C18H18BrNO2

- Molecular Weight : 360.25 g/mol

- Structural Features : The compound contains a methyl ester, an azetidine ring, and a brominated phenyl group, which contribute to its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key reagents include:

- Potassium permanganate for oxidation processes.

- Lithium aluminum hydride for reduction steps .

The azetidine ring is crucial as it can facilitate various chemical transformations that enhance the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits diverse biological activities. Its structural components suggest potential interactions with various biological targets:

Enzyme Interaction

The unique structure allows for potential interactions with enzymes or receptors involved in metabolic pathways. The azetidine moiety may influence enzyme binding affinities, contributing to its therapeutic potential .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-benzhydryl-3-(2-bromophenyl)azetidine-3-carboxylate | C19H20BrNO2 | Contains a benzhydryl group |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | C18H19BrN | Features a piperidine ring |

| Methyl 1-boc-azetidine-3-carboxylate | C14H19NO2 | Contains a tert-butoxycarbonyl protecting group |

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies highlight the relevance of azetidine derivatives in drug discovery:

- Anticancer Activity : A study demonstrated that azetidine-based compounds showed selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in anticancer therapy .

- Neuroprotective Effects : Research on related azetidine derivatives suggests neuroprotective properties, making them candidates for treating neurodegenerative diseases .

- Broad-Spectrum Antimicrobial Activity : Compounds structurally similar to this compound have exhibited antimicrobial effects against a range of pathogens, indicating their potential use in infectious disease treatment .

Q & A

Q. What are the common synthetic routes for Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate, and how is the product characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursor β-lactams or azetidine intermediates. For example, substituted azetidines can be synthesized via Staudinger reactions between imines and ketenes, followed by functionalization with bromophenyl and benzyl groups. Post-synthesis characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (e.g., using SHELXL ) resolves absolute configuration. For analogous compounds, single-crystal diffraction data (e.g., monoclinic P2₁/n symmetry, a = 10.5656 Å, β = 111.5°) have been reported .

Q. Which crystallographic techniques are employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART CCD detector with Mo-Kα radiation (λ = 0.71073 Å), followed by integration via SAINT software . Structure solution employs direct methods (SHELXS ), and refinement uses SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically or refined isotropically. The final structure is validated using checkCIF/PLATON to ensure absence of crystallographic disorders or errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this azetidine derivative?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal packing. To reconcile NMR and XRD

- Perform variable-temperature NMR to detect conformational exchange broadening.

- Use density functional theory (DFT) calculations to model solution-state conformers and compare with crystallographic torsion angles.

- Analyze Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions that stabilize specific conformers in the solid state .

For example, a 4-bromophenyl group’s planarity in XRD may differ from solution due to crystal packing forces, which can be quantified via Cremer-Pople puckering parameters .

Q. What methodologies are recommended for analyzing the hydrogen-bonding network and supramolecular arrangement in its crystal lattice?

- Methodological Answer :

- Graph-set analysis : Categorize hydrogen bonds (e.g., C(4) chains or R₂²(8) rings) using Etter’s formalism to map donor-acceptor patterns .

- Hirshfeld surface analysis : Visualize close contacts (e.g., Br···H-C interactions) and quantify their contributions to crystal packing.

- Energy frameworks (CrystalExplorer) : Compute intermolecular interaction energies (electrostatic, dispersion) to rank stabilizing forces.

For brominated analogs, dominant interactions often include C-H···O hydrogen bonds and Br···π contacts, which can be cross-validated with PLATON’s interaction tools .

Q. How can ring puckering parameters be calculated and interpreted for the azetidine ring in this compound?

- Define the least-squares mean plane of the azetidine ring from atomic coordinates.

- Calculate puckering amplitude (q) and phase angle (φ) using:

q = √(Q²₂ + Q²₃), φ = arctan(Q₃/Q₂),

where Q₂ and Q₃ are Fourier coefficients derived from out-of-plane displacements. - Compare with literature values (e.g., q = 0.5–0.7 Å for strained azetidines).

For example, a flattened azetidine ring (q < 0.3 Å) may indicate steric strain from the 4-bromophenyl substituent, which can be corroborated with DFT-optimized geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.